2-(4-Aminopiperidin-1-yl)pyridin-4-amine
Overview
Description
2-(4-Aminopiperidin-1-yl)pyridin-4-amine is a heterocyclic compound that features both a piperidine and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminopiperidin-1-yl)pyridin-4-amine is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by this compound disrupts this signaling pathway, affecting downstream effects such as cell proliferation and survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .
Result of Action
The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
2-(4-Aminopiperidin-1-yl)pyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of protein kinase B (PKB or Akt), a key component in intracellular signaling pathways regulating growth and survival . The compound’s interaction with PKB involves ATP-competitive inhibition, which is crucial for its biochemical activity . Additionally, this compound’s structure allows it to form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB leads to the downregulation of several downstream targets, including GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ATP-competitive inhibition of PKB is a key aspect of its mechanism of action . By binding to the ATP-binding site of PKB, this compound prevents the phosphorylation and activation of PKB, thereby inhibiting its downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its stability in vitro allows for sustained inhibition of PKB and other target enzymes, resulting in prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB and modulates its downstream signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions . The compound’s metabolites are then excreted through the kidneys . The involvement of this compound in these metabolic pathways can influence its efficacy and toxicity in vivo .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds with biomolecules facilitates its transport across cell membranes and its distribution within various cellular compartments . This property also affects its localization and accumulation in target tissues, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other target enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can enhance its binding affinity and specificity, further modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted amines.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its role in developing drugs targeting neurological disorders and cancer
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.
4-Aminopiperidine: Used in the synthesis of various pharmaceuticals.
Pyridin-4-amine: A precursor in the synthesis of numerous heterocyclic compounds.
Uniqueness
2-(4-Aminopiperidin-1-yl)pyridin-4-amine is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYAPIBTCKODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.